10-Bromo-9-anthracenemethanamine
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Overview
Description
10-Bromo-9-anthracenemethanamine is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 10th position and an amine group at the 9th position of the anthracene ring. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 9,10-dibromoanthracene using bromine in carbon tetrachloride (CCl4) without a catalyst, yielding 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydro-anthracene . This intermediate can then be subjected to nucleophilic substitution reactions to introduce the amine group.
Industrial Production Methods
The process may involve the use of palladium-catalyzed cross-coupling reactions to introduce various functional groups .
Chemical Reactions Analysis
Types of Reactions
10-Bromo-9-anthracenemethanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding anthracene derivatives with different functional groups.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are common for introducing various substituents.
Common Reagents and Conditions
Bromination: Bromine in CCl4.
Nucleophilic Substitution: Various nucleophiles such as amines, using palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
10-Bromo-9-anthracenemethanamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthracene derivatives and studying photophysical properties.
Biology: Investigated for its potential interactions with biological molecules and its use in fluorescent probes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 10-Bromo-9-anthracenemethanamine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its reactivity and binding properties. The compound can participate in various chemical reactions, leading to the formation of different products that can interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
9,10-Dibromoanthracene: Another brominated anthracene derivative used in similar applications.
9-Anthracenecarboxaldehyde: A monoaldehyde derivative of anthracene with different functional properties.
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and used in photophysical studies.
Uniqueness
10-Bromo-9-anthracenemethanamine is unique due to the presence of both a bromine atom and an amine group, which confer distinct reactivity and binding properties. This makes it a valuable compound for various research applications, particularly in the synthesis of advanced materials and the study of photophysical properties .
Properties
Molecular Formula |
C15H12BrN |
---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
(10-bromoanthracen-9-yl)methanamine |
InChI |
InChI=1S/C15H12BrN/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-8H,9,17H2 |
InChI Key |
IIBLCZRKOFLPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)CN |
Origin of Product |
United States |
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